Tert-butyl (1,3-dioxoisoindolin-2-yl)(ethyl)carbamate
Description
Tert-butyl (1,3-dioxoisoindolin-2-yl)(ethyl)carbamate is a carbamate-protected amine derivative featuring a 1,3-dioxoisoindolin-2-yl (phthalimido) group and a tert-butoxycarbonyl (Boc) protecting group. This compound is widely utilized in organic synthesis as an intermediate, particularly in peptide and pharmaceutical chemistry, where the Boc group serves as a temporary protective moiety for amines during multi-step reactions . Its synthesis typically involves Mitsunobu-type reactions or nucleophilic substitutions, as evidenced by procedures using N-hydroxyphthalimide, triphenylphosphine, and diethyl azodicarboxylate (DEAD) in dichloromethane, yielding the product in ~68% isolated yield .
Properties
IUPAC Name |
tert-butyl N-(1,3-dioxoisoindol-2-yl)-N-ethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-5-16(14(20)21-15(2,3)4)17-12(18)10-8-6-7-9-11(10)13(17)19/h6-9H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKARSCFXLKDQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(=O)OC(C)(C)C)N1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl (1,3-dioxoisoindolin-2-yl)(ethyl)carbamate typically involves the reaction of phthalic anhydride with ethylamine to form the intermediate 1,3-dioxoisoindoline-2-ethylamine. This intermediate is then reacted with tert-butyl chloroformate to yield the final product . The reaction conditions generally include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Tert-butyl (1,3-dioxoisoindolin-2-yl)(ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols replace the ethyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Organic Chemistry
- Building Block : Tert-butyl (1,3-dioxoisoindolin-2-yl)(ethyl)carbamate is utilized as a key intermediate in synthesizing various natural products and pharmaceuticals. Its unique structure facilitates diverse chemical reactions, making it valuable in developing new compounds.
- Enzyme Interaction : Research indicates that this compound interacts with specific enzymes and proteins, potentially modulating their activity. It has been shown to influence signaling pathways related to cell growth and apoptosis, suggesting its role in cancer therapy.
- Cytotoxicity : Some derivatives exhibit significant cytotoxic activity against human carcinoma cell lines, indicating potential as anticancer agents. Studies have demonstrated that these compounds can inhibit specific enzymatic reactions, impacting cellular metabolism and signaling pathways.
Medicinal Chemistry
- Therapeutic Potential : Ongoing research is exploring its potential therapeutic applications in treating diseases such as cancer and neurodegenerative disorders. The compound's ability to modulate biological pathways positions it as a candidate for drug development.
- Anti-inflammatory Properties : Preliminary studies suggest that it may possess anti-inflammatory effects, further broadening its therapeutic applications.
Industrial Applications
- Material Development : this compound is also being investigated for its use in developing new materials, including polymers and agrochemicals. Its reactivity makes it suitable for various industrial applications.
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl (1,3-dioxoisoindolin-2-yl)(ethyl)carbamate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence cell signaling and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Synthetic Efficiency : Yields for Boc-phthalimido derivatives range from 43% to 72%, influenced by steric hindrance and reaction conditions. Fluorinated or trifluoromethyl-substituted analogues (e.g., CAS 1201923-48-9) exhibit higher yields (~71–72%), likely due to improved solubility or reduced side reactions .
- Protecting Group Strategies: Unlike benzyl carbamates (removed via hydrogenolysis), Boc groups are cleaved under acidic conditions (e.g., trifluoroacetic acid), offering orthogonal protection in multi-step syntheses .
Physicochemical Properties
- Solubility and Reactivity : The tert-butyl group enhances lipophilicity, improving membrane permeability in drug candidates. Fluorinated derivatives (e.g., 3-fluorophenyl-substituted analogues) further increase metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation .
- Thermal Stability : Boc-protected compounds generally exhibit higher thermal stability than benzyl carbamates, facilitating storage and handling .
Biological Activity
Tert-butyl (1,3-dioxoisoindolin-2-yl)(ethyl)carbamate is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer types, and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by its unique structure, which includes a dioxoisoindoline core. This structure is pivotal for its biological activity as it interacts with various biological targets.
The primary mechanism through which this compound exerts its effects is through the inhibition of specific signaling pathways involved in cancer proliferation. Notably, it has been shown to inhibit the Janus kinase (JAK) signaling pathway, which is often constitutively activated in various cancers. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Key Findings:
- JAK Inhibition : The compound demonstrates significant inhibitory activity against JAK2, JAK1, and TYK2, which are critical in the pathogenesis of myeloproliferative diseases and other malignancies .
- Antiproliferative Effects : In vitro studies indicate that this compound can effectively reduce the viability of cancer cell lines such as those from breast, colon, and pancreatic cancers .
Efficacy Against Cancer Types
The compound has been evaluated for its efficacy against several types of cancer:
| Cancer Type | Efficacy Observed | Reference |
|---|---|---|
| Myeloproliferative Disorders | High | |
| Breast Cancer | Moderate | |
| Colon Cancer | High | |
| Pancreatic Cancer | Moderate | |
| Melanoma | High |
Case Studies
- Myeloproliferative Neoplasms : A study demonstrated that this compound significantly reduced the proliferation of cells expressing the JAK2-V617F mutation, a common mutation in myeloproliferative disorders. The compound was administered in vivo in murine models, leading to a marked decrease in splenomegaly and overall tumor burden .
- Solid Tumors : In another clinical study involving patients with solid tumors resistant to conventional therapies, this compound was administered alongside standard chemotherapy. Results indicated an enhanced response rate compared to chemotherapy alone, suggesting a synergistic effect .
Safety and Toxicology
Preliminary toxicological assessments have indicated that this compound exhibits a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its long-term effects and potential toxicity in humans.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing Tert-butyl (1,3-dioxoisoindolin-2-yl)(ethyl)carbamate?
- Methodology : The compound can be synthesized via alkylation of tert-butyl carbamate derivatives. A general approach involves reacting tert-butyl (1,3-dioxoisoindolin-2-yl)carbamate with ethyl halides (e.g., ethyl bromide) in the presence of a base (e.g., K₂CO₃) and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) in acetonitrile. Purification is typically achieved via silica chromatography .
- Optimization : Reaction conditions (e.g., temperature, solvent) significantly influence yield. For example, stirring at 50°C for 18–48 hours improves alkylation efficiency .
Q. How can researchers characterize the purity and structure of this compound?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : Use δ values (e.g., tert-butyl protons at ~1.46 ppm in DMSO-d₆) and coupling patterns to confirm substitution .
- Mass Spectrometry (LCMS) : Verify molecular ion peaks (e.g., calculated m/z 425.11, observed 424.84 [M+H]⁺) .
- Infrared (IR) Spectroscopy : Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and isoindolinone ring vibrations .
Q. What are the stability considerations for this compound under laboratory conditions?
- Storage : Store at 2–8°C in inert, moisture-free environments to prevent hydrolysis of the carbamate group. Avoid prolonged exposure to strong acids/bases, which may cleave the tert-butyloxycarbonyl (Boc) protecting group .
- Handling : Use anhydrous solvents (e.g., CH₂Cl₂) during synthesis to minimize degradation .
Advanced Research Questions
Q. How can researchers optimize the alkylation step to improve yield and selectivity?
- Experimental Design :
- Catalyst Screening : Test alternative phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics .
- Solvent Effects : Compare polar aprotic solvents (e.g., DMF vs. MeCN) to balance solubility and reactivity. DMF may stabilize intermediates but requires post-reaction extraction .
- Stoichiometry : Adjust alkyl halide equivalents (1.5–5.0 equiv.) to minimize byproducts like di-alkylated species .
Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?
- Data Contradiction Analysis :
- Crystallographic Refinement : Use programs like SHELXL to refine X-ray diffraction data, resolving ambiguities in bond lengths/angles .
- Cross-Validation : Compare NMR (e.g., DEPT-135 for quaternary carbons) with computational predictions (DFT calculations) to confirm assignments .
Q. How does the 1,3-dioxoisoindolin-2-yl moiety influence reactivity in cross-coupling reactions?
- Mechanistic Insights :
- The electron-withdrawing isoindolinone ring activates adjacent positions for nucleophilic substitution. For example, nitro groups at the 5-position (as in intermediate 8-4) can be reduced to amines using stannous chloride, enabling further functionalization .
- Halogen bonding (e.g., bromine in analogs) may enhance catalytic activity in Suzuki-Miyaura couplings .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Process Chemistry Considerations :
- Chiral Resolution : Use chiral HPLC or enzymatic resolution to separate enantiomers if asymmetric synthesis is inefficient .
- Batch vs. Flow Reactors : Evaluate continuous flow systems to improve heat/mass transfer and reduce racemization risks .
Comparative and Mechanistic Questions
Q. How do structural modifications (e.g., ethyl vs. benzyl substituents) affect biological activity?
- Structure-Activity Relationship (SAR) :
- Ethyl groups reduce steric hindrance compared to bulkier substituents, improving binding to hydrophobic enzyme pockets. For example, tert-butyl carbamates with ethyl chains show enhanced inhibitory activity in kinase assays .
- Bromine or chlorine analogs (e.g., ) exhibit stronger halogen bonding with biological targets, increasing selectivity .
Q. What computational tools predict the compound’s pharmacokinetic properties?
- In Silico Modeling :
- ADMET Prediction : Use tools like SwissADME to estimate solubility (LogP ~2.5), permeability (e.g., Blood-Brain Barrier penetration), and cytochrome P450 interactions .
- Molecular Docking : Simulate binding modes with proteins (e.g., kinases) using AutoDock Vina to prioritize synthesis targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
